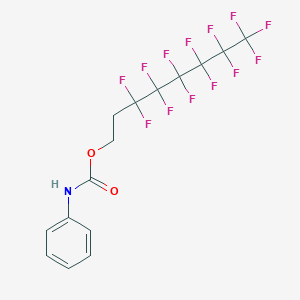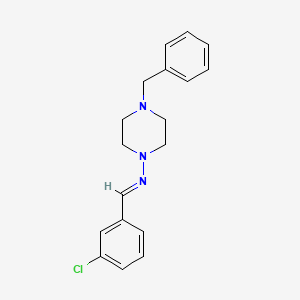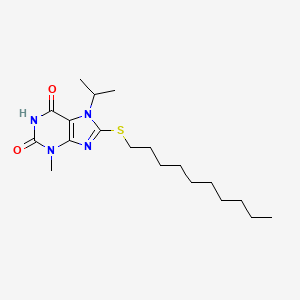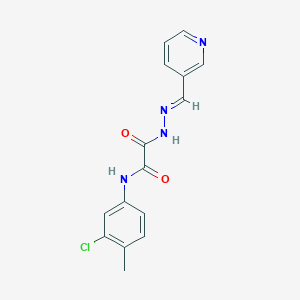
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is used in various industrial applications, including coatings, adhesives, and surface treatments, due to its excellent resistance to solvents and environmental degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a tertiary amine such as triethylamine. The reaction proceeds at room temperature and is typically complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbamate group can hydrolyze to form 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and phenylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions, often in the presence of a catalyst.
Major Products
Hydrolysis: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and phenylamine.
Substitution: Depending on the nucleophile, products can include various substituted carbamates.
科学的研究の応用
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its potential as a surface modifier for medical devices to enhance biocompatibility and reduce bacterial adhesion.
Industry: Utilized in the formulation of high-performance coatings and adhesives that require resistance to harsh environmental conditions.
作用機序
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate is primarily related to its hydrophobic and chemical stability properties. The multiple fluorine atoms create a highly non-polar surface, which can interact with other hydrophobic surfaces or molecules. This interaction can modify the surface properties of materials, making them more resistant to water and other polar solvents. Additionally, the carbamate group can form hydrogen bonds with other molecules, influencing the compound’s behavior in various chemical environments.
類似化合物との比較
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate can be compared with other fluorinated carbamates:
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate group. Used in polymerization reactions.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group, used in surface modification and as a reagent in organic synthesis.
The uniqueness of this compound lies in its combination of hydrophobicity and the ability to form hydrogen bonds, making it versatile for various applications.
特性
分子式 |
C15H10F13NO2 |
|---|---|
分子量 |
483.22 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-phenylcarbamate |
InChI |
InChI=1S/C15H10F13NO2/c16-10(17,6-7-31-9(30)29-8-4-2-1-3-5-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6-7H2,(H,29,30) |
InChIキー |
IUBGAGRBBUHFEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)




![Methyl 3-[(diphenylmethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11995075.png)



![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)


